5-Oxo-1-propylpyrrolidine-3-carboxamide

Description

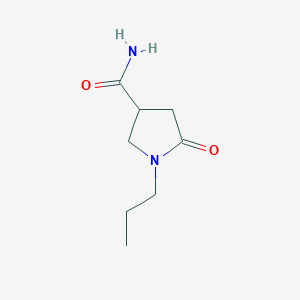

5-Oxo-1-propylpyrrolidine-3-carboxamide is a pyrrolidine derivative featuring a 5-oxo group, a propyl substituent at the 1-position, and a carboxamide moiety at the 3-position. The carboxamide group often enhances solubility and binding affinity in drug-like molecules, while the propyl chain may influence lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name |

5-oxo-1-propylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-3-10-5-6(8(9)12)4-7(10)11/h6H,2-5H2,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGIFRXEAHYONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC1=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-propylpyrrolidine-3-carboxamide typically involves the reaction of a suitable pyrrolidine derivative with a propylating agent under controlled conditions. One common method includes the use of 1-propylamine as the propylating agent, which reacts with 5-oxo-pyrrolidine-3-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production of 5-Oxo-1-propylpyrrolidine-3-carboxamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-propylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic reagents like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

5-Oxo-1-propylpyrrolidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-1-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Cores

Compound 1 : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9)

- Core : Pyrrolidine with 5-oxo group.

- Substituents : 1-methyl, 3-carboxylic acid.

- Key Differences: The carboxylic acid group (vs. Methyl substituent (shorter alkyl chain) reduces lipophilicity relative to the propyl group in the target compound.

- Synthesis : Prepared via methods analogous to pyrrolidine derivatives, though carboxamide formation typically requires additional amidation steps .

Compound 2 : 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides

- Core : Pyrrolidine fused with pyrimidine.

- Substituents : 1-phenyl, pyrimidine-5-carboxamide.

- Key Differences: Pyrimidine ring introduces aromaticity and planar geometry, enhancing π-π stacking interactions (absent in the target compound).

- Synthesis : Parallel solution-phase amidation with aliphatic amines achieved 80–100% purity, suggesting similar strategies could apply to the target compound .

Heterocyclic Carboxamide Derivatives

Compound 3: 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC)

- Core: Imidazole with triazeno group.

- Substituents: 3,3-dimethyltriazeno, carboxamide.

- Key Differences: Imidazole core (vs. pyrrolidine) alters electronic properties and hydrogen-bonding capacity. Triazeno group undergoes N-demethylation via liver microsomes, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide. This metabolic pathway highlights the susceptibility of certain carboxamides to enzymatic modification, though pyrrolidine derivatives may exhibit distinct metabolic profiles .

Functional Group Modifications

Key Research Findings

- Synthetic Feasibility : The parallel amidation approach used for pyrimidine-pyrrolidine carboxamides (80–100% purity) suggests that 5-Oxo-1-propylpyrrolidine-3-carboxamide could be synthesized efficiently with propylamine .

- Metabolic Pathways: Unlike DIC, which undergoes rapid N-demethylation, pyrrolidine carboxamides may exhibit slower metabolism due to the absence of labile triazeno groups .

- Solubility and Bioavailability : The carboxamide group likely improves aqueous solubility compared to carboxylic acid analogs (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid), while the propyl chain balances lipophilicity for membrane penetration .

Biological Activity

5-Oxo-1-propylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by a pyrrolidine ring and a carboxamide functional group, this compound exhibits potential therapeutic effects in various medical applications, particularly in oncology and antimicrobial fields. This article reviews the biological activity of 5-Oxo-1-propylpyrrolidine-3-carboxamide, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

5-Oxo-1-propylpyrrolidine-3-carboxamide has the molecular formula and a molecular weight of 158.21 g/mol. The presence of both ketone and carboxamide functionalities contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 158.21 g/mol |

| IUPAC Name | 5-Oxo-1-propylpyrrolidine-3-carboxamide |

| CAS Number | 939228-20-3 |

The biological activity of 5-Oxo-1-propylpyrrolidine-3-carboxamide is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Notably, it has been studied for its role as a P2X7 receptor antagonist , which is involved in pain perception and inflammatory responses. By modulating the activity of this receptor, the compound may help alleviate conditions associated with excessive ATP signaling, such as chronic pain and inflammation.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit promising anticancer properties. For instance, compounds structurally related to 5-Oxo-1-propylpyrrolidine-3-carboxamide have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

In a comparative study, several derivatives were tested for their ability to reduce cell viability in cancerous versus non-cancerous cells:

| Compound | Cell Line | Viability Reduction (%) | Notes |

|---|---|---|---|

| Compound A | A549 | 66 | Significant anticancer activity |

| Compound B | HSAEC1-KT | 80 | Low cytotoxicity on non-cancerous cells |

The results indicated that certain structural features, such as the presence of free amino groups, enhance anticancer activity while minimizing toxicity to healthy cells .

Antimicrobial Activity

In addition to its anticancer potential, 5-Oxo-1-propylpyrrolidine-3-carboxamide has been evaluated for antimicrobial properties against multidrug-resistant pathogens. In vitro tests revealed that derivatives exhibited potent activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae.

The following table summarizes the antimicrobial efficacy of selected derivatives:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 µg/mL |

| Compound D | Klebsiella pneumoniae | 16 µg/mL |

These findings suggest that modifications to the core structure can lead to enhanced potency against resistant strains, making these compounds viable candidates for further development in antimicrobial therapy .

Case Studies

Several studies have highlighted the therapeutic potential of 5-Oxo-1-propylpyrrolidine-3-carboxamide:

- Study on Anticancer Activity : A recent publication characterized the anticancer effects of various pyrrolidine derivatives using an MTT assay on A549 cells. It concluded that specific structural modifications could significantly enhance cytotoxicity while preserving selectivity towards non-cancerous cells .

- Antimicrobial Resistance : Research focused on the antimicrobial properties of pyrrolidine derivatives demonstrated effectiveness against resistant strains of Staphylococcus aureus, indicating a potential pathway for developing new antibiotics targeting resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.